5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
Structure and Key Features
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (molecular formula: C₁₃H₁₇BN₂O₂) is a boronic ester derivative of the pyrrolo[2,3-b]pyridine scaffold. The compound features a pinacol boronate group at the 5-position of the heterocyclic core, which enhances its stability and reactivity in Suzuki-Miyaura cross-coupling reactions . This moiety is widely employed in medicinal chemistry and materials science as a key intermediate for constructing biaryl structures, particularly in kinase inhibitor development and fluorescent probe synthesis .
Synthesis and Applications
The compound is typically synthesized via palladium-catalyzed cross-coupling of brominated pyrrolo[2,3-b]pyridine precursors with pinacolborane derivatives. For example, and describe its use in synthesizing c-KIT inhibitors, achieving yields of 40–57% under optimized conditions . Applications extend to fluorescent probes (e.g., H₂O₂ detection in ) and drug intermediates (e.g., mTORC1 inhibitors in ) .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-15-11(9)16-8-10/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXAMYZTYZLSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639880 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754214-56-7 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the borylation of a suitable pyrrolo[2,3-b]pyridine precursor. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Reagents: Bis(pinacolato)diboron, aryl or vinyl halides, palladium catalysts (e.g., Pd(dppf)Cl2), bases (e.g., potassium acetate).
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically room temperature to 80°C), and appropriate solvents (e.g., tetrahydrofuran, toluene).
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or styrene derivatives.
Hydroboration: Formation of organoboron compounds such as alkylboranes or alkenylboranes.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Kinases
The compound has been studied for its role as an inhibitor of mitotic kinases, particularly monopolar spindle 1 (MPS1). Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibition of MPS1 in vitro and demonstrate antiproliferative activity in cancer cell lines. For instance, a study reported that optimized compounds showed IC50 values as low as 0.025 μM against MPS1, indicating high potency and selectivity .
Therapeutic Potential
The therapeutic potential of these compounds extends to their ability to stabilize inactive conformations of kinases, making them valuable tools for further exploration in cancer therapies .
Materials Science
Synthesis of Covalent Organic Frameworks (COFs)
The compound can be utilized in the synthesis of covalent organic frameworks through reactions involving its boronate functionality. For example, it can crosslink with amines to form COFs with imine linkages. These materials are promising for applications in gas storage and separation due to their high surface area and tunable porosity .
Photocatalytic Applications
COFs synthesized using this compound have shown effectiveness in photocatalytic reactions. A notable case study demonstrated the conversion of benzeneboronic acid to phenol with a conversion rate exceeding 99% when using a COF formed from this compound .
Catalysis
Suzuki-Miyaura Coupling Reactions
The boronate group in the compound facilitates Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This reaction is particularly useful for constructing complex molecular architectures found in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The dioxaborolane moiety acts as a boron source, facilitating the transmetalation step.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
Key structural analogs differ in substituents at the 3- or 5-positions, impacting electronic properties and cross-coupling efficiency:
Key Observations :
- Electron-withdrawing groups (e.g., F, Br, CF₃) at the 3- or 5-positions enhance oxidative stability but may reduce cross-coupling yields due to decreased boronate reactivity .
- Bulky protecting groups (e.g., TIPS, tosyl) improve solubility and prevent undesired side reactions but require harsher deprotection conditions .
Cross-Coupling Efficiency
Comparative yields in Suzuki-Miyaura reactions highlight substituent effects:
Key Trends :
- Chlorine substituents (e.g., 3-Cl in ) reduce yields compared to unsubstituted analogs, likely due to steric hindrance .
- Amino groups on coupling partners (e.g., 5-aminopyridin-3-yl) improve solubility, enabling higher yields in polar solvents like DMF .
Medicinal Chemistry
- Kinase Inhibitors : The target compound is a key intermediate in c-KIT and mTORC1 inhibitors (). Analogs with 3,4-dimethoxyphenyl groups (e.g., Compound 9 in ) show enhanced selectivity for mutant kinases .
- SAR Studies: Nitro- and amino-substituted derivatives () demonstrate that electron-withdrawing groups at the 3-position improve binding affinity to kinase ATP pockets .
Material Science
- Fluorescent Probes : The boronate ester in undergoes H₂O₂-induced oxidation, enabling ratiometric fluorescence detection (LOD: 1.54 μM) .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core modified with a boron-containing moiety. The presence of the boron atom enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BNO₂ |
| Molecular Weight | 229.08 g/mol |
| CAS Number | 1033752-94-1 |
| Appearance | White to off-white powder |
Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit various biological activities through different mechanisms:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A study identified derivatives of pyrrolo[2,3-b]pyridine as potent inhibitors of FGFRs (IC₅₀ values ranging from 7 to 712 nM), which are implicated in tumorigenesis. Compound 4h demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
- Antioxidant and Anti-inflammatory Properties : Pyrrolo[3,4-c]pyridine derivatives have shown promise in reducing oxidative stress and inflammation. In vitro assays demonstrated their ability to mitigate pro-inflammatory responses in microglial cells .
- Antidiabetic Activity : Certain derivatives have been reported to enhance insulin sensitivity and stimulate glucose uptake in adipocytes without affecting circulating insulin levels. This suggests a potential role in managing diabetes mellitus .
Case Studies
Several studies have explored the biological activity of related compounds:
- FGFR Inhibition : In a comprehensive evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 4h was highlighted for its ability to inhibit FGFR signaling pathways effectively. This inhibition correlated with reduced cell migration and proliferation in breast cancer models .
- Anti-inflammatory Effects : The anti-inflammatory effects were examined using LPS-induced assays in BV2 microglial cells. Compounds exhibited significant reductions in inflammatory markers, supporting their potential as therapeutic agents for neuroinflammatory diseases .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds:
- Bioavailability : Preliminary studies indicate good bioavailability in animal models (e.g., rats), suggesting favorable pharmacokinetic profiles for further development.
- Toxicity Assessments : Toxicity evaluations revealed that certain derivatives did not exhibit significant cytotoxicity towards normal cell lines while maintaining efficacy against cancer cells. This selectivity is crucial for developing safe therapeutic agents .
Q & A
Q. How are multi-gram syntheses scaled without compromising purity?
- Methodological Answer : Continuous flow reactors enable scalable Suzuki couplings (e.g., 40 g scale in DME/H₂O with Pd(OAc)₂) . Recrystallization (e.g., ethyl acetate/hexane) replaces chromatography for industrial-scale purity .
Data Contradiction and Optimization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
